3-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
Overview
Description
3-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide is a chemical compound with the molecular formula C13H8Cl2INO and a molecular weight of 392.02 g/mol It is characterized by the presence of chloro, iodo, and methyl groups attached to a benzamide core
Preparation Methods
The synthesis of 3-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with 2-chloro-4-iodoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
3-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states or reduction products.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology experiments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interference with protein-protein interactions .
Comparison with Similar Compounds
Similar compounds to 3-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide include:
3-chloro-N-(2-chloro-4-iodophenyl)benzamide: Lacks the methyl group on the benzamide core, which may affect its reactivity and binding properties.
3-chloro-N-(2-chloro-4-iodophenyl)-1-benzothiophene-2-carboxamide: Contains a benzothiophene ring instead of the benzamide core, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO/c1-8-2-3-9(6-11(8)15)14(19)18-13-5-4-10(17)7-12(13)16/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJHGDAHARYDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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